An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline
An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, n-Methyl-4-(methylsulfonyl)-2-nitroaniline. This molecule possesses a unique combination of functional groups—a secondary amine, a nitro group, and a sulfone—making it a compound of interest for applications in medicinal chemistry and materials science. Given the absence of a standardized synthesis protocol in current literature, this document outlines a robust, multi-step synthetic route grounded in established chemical principles. We will delve into the causality behind experimental choices, provide self-validating protocols, and support all claims with authoritative references. The guide culminates with a detailed characterization workflow to ensure the identity, purity, and structural integrity of the final product.
Introduction and Strategic Rationale
n-Methyl-4-(methylsulfonyl)-2-nitroaniline is an aromatic compound featuring an electron-withdrawing nitro group positioned ortho to an N-methylamino group, and a strongly electron-withdrawing methylsulfonyl (sulfone) group at the para position. This specific arrangement of substituents creates a highly polarized aromatic system. While its direct applications are still under exploration, its structural motifs are present in various biologically active molecules. For instance, nitroaromatics are precursors for many pharmaceuticals, and the sulfone group is a key pharmacophore in a range of therapeutic agents. The N-methylation of the aniline nitrogen can significantly alter physicochemical properties such as solubility, lipophilicity, and metabolic stability compared to its primary amine analogue, 2-(Methylsulfonyl)-4-nitroaniline.[1][2][3][4]
The synthetic strategy detailed herein is designed to be logical, efficient, and adaptable, proceeding through well-understood transformations to build the target molecule from a readily available starting material.
Proposed Synthetic Pathway
The synthesis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline can be logically approached via a three-step sequence starting from 4-chloro-3-nitrobenzenesulfonyl chloride. This route offers a controlled and high-yielding pathway to the target compound.
Caption: Proposed three-step synthesis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline.
Step 1: Synthesis of 4-Chloro-N-methyl-3-nitrobenzenesulfonamide
Causality and Experimental Choice: The synthesis begins with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine.[5][6][7][8][9] This is a classic nucleophilic acyl substitution at the sulfonyl chloride functional group. The highly electrophilic sulfur atom is readily attacked by the primary amine. The reaction is typically performed at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion. An excess of methylamine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct, or a tertiary amine base like triethylamine can be added. This approach is analogous to the widely used synthesis of N-alkyl-p-toluenesulfonamides from p-toluenesulfonyl chloride.[10][11][12]
Experimental Protocol:
-
To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 5 mL per mmol of sulfonyl chloride) in a round-bottom flask cooled to 0°C in an ice bath, add an aqueous solution of methylamine (40 wt. %, 2.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Chloro-N-methyl-3-nitrobenzenesulfonamide, which can be used in the next step without further purification or purified by recrystallization from ethanol/water.
Step 2: Synthesis of N-Methyl-4-(methylthio)-2-nitroaniline
Causality and Experimental Choice: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the aromatic ring is activated towards displacement by the strongly electron-withdrawing nitro and sulfonamide groups in the ortho and para positions, respectively. Sodium thiomethoxide is a potent nucleophile that will displace the chloride to form the corresponding methyl thioether. Dimethylformamide (DMF) is an excellent polar aperiodic solvent for this type of reaction.
Experimental Protocol:
-
Dissolve the crude 4-Chloro-N-methyl-3-nitrobenzenesulfonamide (1.0 eq) in DMF (4 mL per mmol).
-
Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum to obtain the crude N-Methyl-4-(methylthio)-2-nitroaniline.
Step 3: Synthesis of n-Methyl-4-(methylsulfonyl)-2-nitroaniline
Causality and Experimental Choice: The final step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is reliably achieved using strong oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose. Using a slight excess (around 2.2 equivalents) ensures the complete oxidation from sulfide to sulfone, avoiding the formation of the sulfoxide intermediate. An alternative, often cleaner, oxidizing agent is potassium peroxymonosulfate (Oxone®).
Experimental Protocol:
-
Dissolve the crude N-Methyl-4-(methylthio)-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 mL per mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (~77% purity, 2.2 eq) portion-wise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure n-Methyl-4-(methylsulfonyl)-2-nitroaniline.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized n-Methyl-4-(methylsulfonyl)-2-nitroaniline.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds.[13][14][15][16][17][18][19][20][21]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.60 | d | 1H | Ar-H (H-3) | Deshielded by adjacent NO₂ and SO₂CH₃ groups. |
| ~8.10 | dd | 1H | Ar-H (H-5) | Coupled to H-3 and H-6. |
| ~7.00 | d | 1H | Ar-H (H-6) | Coupled to H-5. |
| ~8.40 | br q | 1H | N-H | Broad signal due to quadrupole relaxation and exchange; coupled to N-CH₃. |
| ~3.40 | s | 3H | SO₂-CH₃ | Singlet in a typical sulfone region. |
| ~3.10 | d | 3H | N-CH₃ | Doublet due to coupling with N-H proton. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~148.0 | C -NHCH₃ (C-1) | Attached to nitrogen, shifted downfield by ring currents. |
| ~135.0 | C -NO₂ (C-2) | Attached to the strongly withdrawing nitro group. |
| ~125.0 | C -H (C-3) | Aromatic CH. |
| ~142.0 | C -SO₂CH₃ (C-4) | Attached to the strongly withdrawing sulfonyl group. |
| ~128.0 | C -H (C-5) | Aromatic CH. |
| ~115.0 | C -H (C-6) | Aromatic CH, shifted upfield relative to others due to ortho-amino group influence. |
| ~45.0 | SO₂-CH₃ | Typical chemical shift for a methyl sulfone carbon. |
| ~30.0 | N-CH₃ | Typical chemical shift for an N-methyl carbon on an aniline. |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| 1520 - 1560 (asym) | N=O Stretch | Nitro Group |
| 1340 - 1380 (sym) | N=O Stretch | Nitro Group |
| 1300 - 1350 (asym) | S=O Stretch | Sulfone |
| 1140 - 1160 (sym) | S=O Stretch | Sulfone |
Mass Spectrometry
-
Expected Molecular Formula: C₈H₁₀N₂O₄S
-
Expected Exact Mass: 230.0361
-
Analysis Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) would be expected to show the [M+H]⁺ ion at m/z 231.0434.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid). The final product should exhibit a single major peak with >95% purity by area under the curve.
-
Melting Point: A sharp melting point range would indicate a high degree of purity of the crystalline solid.
Conclusion
This guide presents a well-reasoned and detailed approach for the synthesis and characterization of n-Methyl-4-(methylsulfonyl)-2-nitroaniline. By leveraging established and reliable organic transformations, the proposed three-step pathway provides a clear and reproducible method for accessing this novel compound. The comprehensive characterization plan ensures that researchers can rigorously validate the structure and purity of the final product, enabling its confident use in further scientific investigation and development.
References
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MPG.PuRe. N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. Available from: [Link]
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SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. Available from: [Link]
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Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. Available from: [Link]
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NIST WebBook. Benzenesulfonyl chloride, 4-chloro-3-nitro-. Available from: [Link]
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PubChem. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978. Available from: [Link]
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ResearchGate. FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA.... Available from: [Link]
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